C–I vs. C–Br Bond Strength: Oxidative Addition Advantage
The carbon–iodine bond in this compound has an average bond dissociation energy of approximately 240 kJ/mol, compared with 290 kJ/mol for the C–Br bond in the direct bromo analog tert-butyl (4-bromo-2-methoxypyridin-3-yl)carbamate (CAS 2166861-50-1) [1]. This ~50 kJ/mol difference (approximately 17% lower for C–I) translates into a measurably faster oxidative addition step with Pd(0), which is the rate-determining step in many cross-coupling catalytic cycles. The experimentally established reactivity order for pyridine halides in Pd-catalyzed carbonylative Suzuki coupling is iodo- > bromopyridines, with 4-substituted halopyridines more reactive than 3-substituted ones [2]. DFT calculations further support the reactivity order I >> Br, Cl for monohalopyridines [3].
| Evidence Dimension | Bond dissociation energy (C–X) and relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–I BDE ≈ 240 kJ/mol; 4-iodo position; experimentally highest reactivity tier among monohalopyridines |
| Comparator Or Baseline | tert-Butyl (4-bromo-2-methoxypyridin-3-yl)carbamate (CAS 2166861-50-1): C–Br BDE ≈ 290 kJ/mol; lower reactivity tier |
| Quantified Difference | ΔBDE ≈ 50 kJ/mol (C–I weaker by ~17%); reactivity order: I > Br for both experimental (carbonylative Suzuki) and DFT-predicted outcomes |
| Conditions | Pd-catalyzed carbonylative Suzuki coupling (Tetrahedron 2003); DFT calculations (Tetrahedron 2019) |
Why This Matters
For procurement decisions, the 50 kJ/mol weaker C–I bond directly predicts faster reaction kinetics and higher conversion in Pd-mediated cross-coupling steps, reducing catalyst loading and reaction time compared to the bromo analog.
- [1] LibreTexts Chemistry. Bond Energies: C–Br 276 kJ/mol, C–I 240 kJ/mol. In: 10.9: Bond Energies. https://chem.libretexts.org View Source
- [2] Couve-Bonnaire S, Carpentier JF, Mortreux A, Castanet Y. Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron. 2003;59(16):2793–2799. DOI: 10.1016/S0040-4020(03)00342-9 View Source
- [3] Mikagi A, Tokairin D, Usuki T. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. Tetrahedron. 2019;75(10):1317–1323. DOI: 10.1016/j.tet.2019.01.045 View Source
